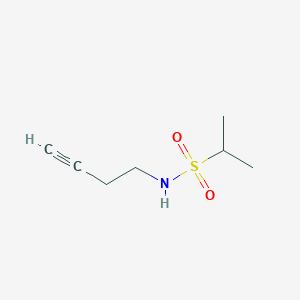

N-(but-3-yn-1-yl)propane-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(but-3-yn-1-yl)propane-2-sulfonamide” is a chemical compound that belongs to the class of sulfonamides . Sulfonamides are well-known motifs in medicinal chemistry, forming a large family of antibacterial agents as well as being found in numerous other drugs .

Synthesis Analysis

The synthesis of sulfonamides involves a range of chemical reactions. For instance, sulfonamides can be synthesized directly from sulfonic acids or its sodium salts under microwave irradiation . The combination of H2O2 and SOCl2 is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination .Molecular Structure Analysis

The typical structure of a sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis

Sulfonamides exhibit a fascinating reactivity profile. They can act as an activating group, protecting group, leaving group, and as a molecular scaffold . They are resistant to hydrolysis while being transition-state mimetics of the peptide bond .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Evaluation

N-(but-3-yn-1-yl)propane-2-sulfonamide, by analogy, shares structural similarities with sulfonate derivatives that have been synthesized and evaluated for their antimicrobial properties. For instance, the introduction of sulfopropyl and/or sulfobutyl groups into heterocyclic molecules has been shown to confer water solubility and anionic character, potentially leading to biological activity. A study highlighted the synthesis of novel functionalized N-sulfonates, exhibiting a moderate degree of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as tested fungi, suggesting the compound's potential application in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Catalytic Applications in Organic Synthesis

The compound's structural framework suggests its potential utility in catalysis, particularly in facilitating organic synthesis reactions. Research into similar N-sulfonated compounds has demonstrated their effectiveness as catalysts. For example, a novel nano-sized N-sulfonated Brönsted acidic catalyst was shown to promote the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, indicating the possibility of this compound serving a similar catalytic role in organic synthesis (Goli-Jolodar, Shirini, & Seddighi, 2016).

Cross-Coupling Reactions

Further illustrating the versatility of N-sulfonamide derivatives in chemical synthesis, the catalyzed cross-coupling of bromopyridines with alkyl and aryl sulfonamides has led to the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. This process, catalyzed by CuI and a pyridine-based ligand, underscores the potential application of this compound in facilitating cross-coupling reactions, which are pivotal in the pharmaceutical industry for constructing complex molecular architectures (Han, 2010).

Modulating Solubility and Thermoresponsive Behavior

The study of zwitterionic polymers, closely related to sulfonamide derivatives, has revealed the potential of such compounds to modulate solubility and exhibit thermoresponsive behavior in water and aqueous salt solutions. This property is crucial for developing smart materials with applications ranging from drug delivery systems to environmental sensing technologies (Hildebrand, Laschewsky, & Wischerhoff, 2016).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with proteins such as the disintegrin and metalloproteinase domain-containing protein 17 .

Mode of Action

It is suggested that it may cleave the membrane-bound precursor of tnf-alpha to its mature soluble form and be responsible for the proteolytical release of soluble jam3 from endothelial cells surface .

Biochemical Pathways

The cleavage of the membrane-bound precursor of tnf-alpha suggests that it may influence the tnf signaling pathway .

Result of Action

The release of soluble jam3 from endothelial cells surface suggests that it may have an effect on cell adhesion and migration .

Análisis Bioquímico

Biochemical Properties

The nature of these interactions often involves the formation of hydrogen bonds and ionic interactions, which can influence the function of the interacting biomolecules .

Cellular Effects

It is plausible that this compound could influence cell function by interacting with cellular proteins or enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of N-(but-3-yn-1-yl)propane-2-sulfonamide in animal models .

Metabolic Pathways

Given its structural similarity to other sulfonamides, it could potentially interact with enzymes or cofactors involved in metabolic pathways .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

N-but-3-ynylpropane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-4-5-6-8-11(9,10)7(2)3/h1,7-8H,5-6H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWJEYZABOUVQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NCCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2967579.png)

![methyl 4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2967581.png)

![Methyl 3-(4-methoxyphenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2967584.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)pyridine-4-carboxylic acid](/img/structure/B2967588.png)

![4-[2-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]ethyl]morpholin-3-one](/img/structure/B2967592.png)

![7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2967598.png)

![2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2967600.png)

![3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2967602.png)